

Comprehensive Technical Guide: 6-(4-Chlorophenyl)pyridin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	6-(4-Chlorophenyl)pyridin-3-ol
CAS No.:	1226786-19-1
Cat. No.:	B3092299

[Get Quote](#)

Executive Summary & Core Rationale

The compound **6-(4-Chlorophenyl)pyridin-3-ol** (CAS: 1226786-19-1) is a highly versatile, privileged biaryl scaffold utilized extensively in medicinal chemistry[1]. Structurally, it combines an electron-deficient pyridine ring, a lipophilic para-chlorophenyl substituent, and a reactive hydroxyl group. This specific topological arrangement makes it an ideal precursor for synthesizing complex kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway[2][3].

Rather than building such biaryl systems from scratch during late-stage synthesis, utilizing **6-(4-chlorophenyl)pyridin-3-ol** as a core building block allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by functionalizing the C3-hydroxyl group via etherification or Mitsunobu reactions[2].

Structural and Physicochemical Profiling

Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the hydrogen-

bond donor (hydroxyl) and acceptors (pyridine nitrogen, hydroxyl oxygen) contributes to its solubility profile and binding affinity in protein pockets.

Table 1: Physicochemical and Structural Properties[1]

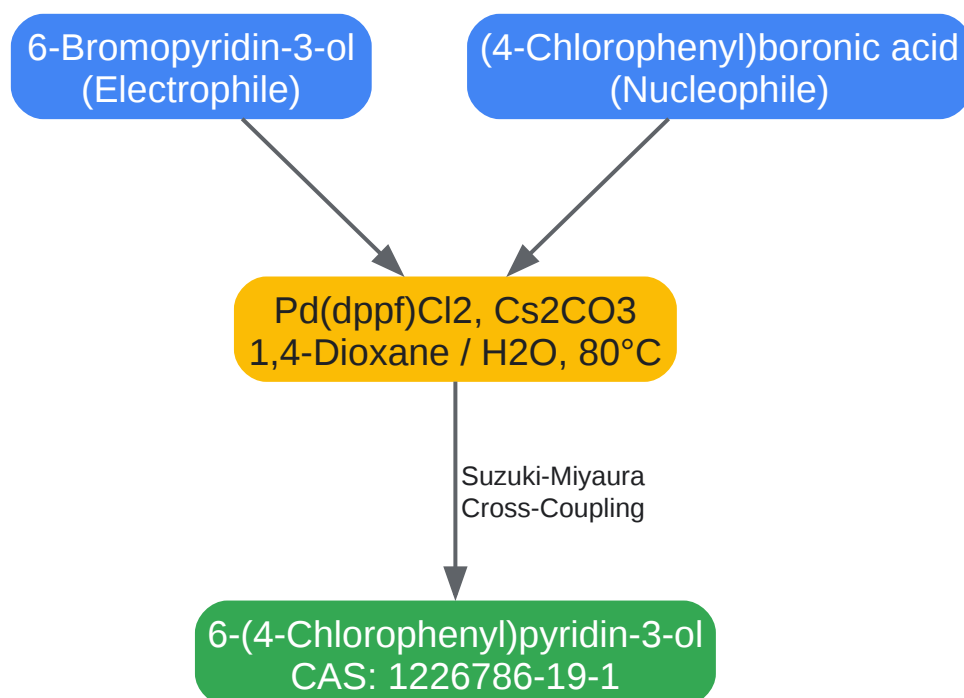
Property	Value	Scientific Implication
CAS Registry Number	1226786-19-1	Unique identifier for procurement and database querying.
Molecular Formula	C ₁₁ H ₈ ClNO	Indicates a highly aromatic, low-aliphatic character.
Molecular Weight	205.64 g/mol	Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD).
SMILES String	<chem>C1=CC(=CC=C1C2=NC=C(C=C2)O)Cl</chem>	Useful for in silico docking and computational modeling.
TPSA	33.1 Å ²	Excellent membrane permeability; well within the Lipinski limit (<140 Å ²).
H-Bond Donors / Acceptors	1 / 2	Favorable for forming specific kinase hinge-region interactions.
XLogP3-AA	-2.8	Optimal lipophilicity for oral bioavailability and target partitioning.

Mechanistic Synthesis Workflow: The Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing **6-(4-chlorophenyl)pyridin-3-ol** is via the Suzuki-Miyaura cross-coupling of 6-bromopyridin-3-ol and (4-chlorophenyl)boronic acid[2][4].

Causality in Reagent Selection:

- Catalyst ($\text{Pd}(\text{dppf})\text{Cl}_2$): The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is sterically demanding. It facilitates the oxidative addition of the C-Br bond while preventing the unwanted activation of the C-Cl bond on the boronic acid, ensuring perfect chemoselectivity[4].
- Base (Cs_2CO_3): A strong, soluble base is required to quaternize the boron atom, forming a nucleophilic boronate complex. This is the critical rate-accelerating step for transmetalation[5].
- Solvent System (1,4-Dioxane / H_2O): A biphasic system is chosen because 1,4-dioxane dissolves the organic substrates, while water dissolves the inorganic base and the resulting boronate salts, enabling efficient interfacial mass transfer[2][5].



[Click to download full resolution via product page](#)

Figure 1: Suzuki-Miyaura cross-coupling synthesis of **6-(4-chlorophenyl)pyridin-3-ol**.

Self-Validating Experimental Protocol

This protocol is designed with integrated In-Process Controls (IPCs) to ensure the system self-validates at each critical juncture[2].

Step 1: Reaction Assembly & Degassing

- Charge a round-bottom flask with 6-bromopyridin-3-ol (1.0 eq) and (4-chlorophenyl)boronic acid (1.2 eq).
- Add Cs_2CO_3 (3.0 eq) and $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 eq).
- Suspend the mixture in a 5:1 ratio of 1,4-Dioxane and deionized H_2O .
- Causality & Validation: Purge the system with N_2 gas for 15 minutes. Why? Palladium(0) intermediates are highly sensitive to oxidation. Failure to degas will result in a black precipitate (inactive Pd black) and reaction stalling.

Step 2: Catalytic Coupling & IPC

- Heat the mixture to $80\text{ }^\circ\text{C}$ under an N_2 atmosphere for 16 hours.
- Validation (IPC): Pull a $10\text{ }\mu\text{L}$ aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass ($m/z \sim 174$) is entirely replaced by the product mass ($m/z 206[\text{M}+\text{H}]^+$).

Step 3: Quench and Biphasic Extraction

- Cool the reaction to $25\text{ }^\circ\text{C}$ and quench with excess H_2O .
- Extract the aqueous layer three times with Dichloromethane (CH_2Cl_2).
- Causality: The aqueous quench solubilizes the cesium salts and unreacted boronic acid byproducts, partitioning them away from the highly organic product residing in the CH_2Cl_2 layer.

Step 4: Purification & Final Validation

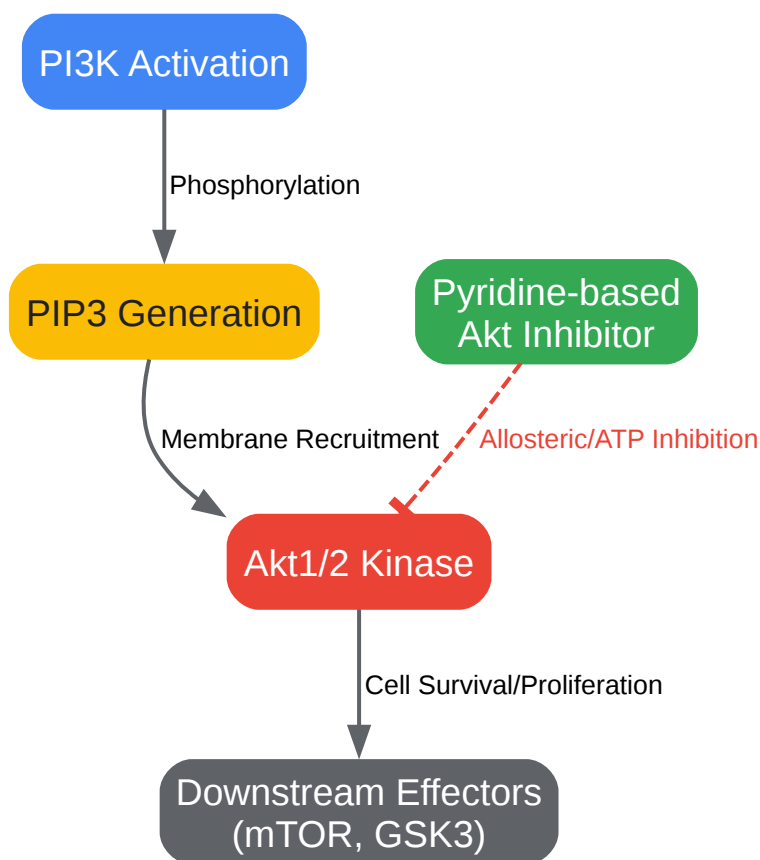
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.

- Purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate).
- Validation: Confirm the structure via ^1H NMR (look for the characteristic downfield shift of the pyridine protons and the distinct para-substituted doublet-of-doublets from the chlorophenyl ring) and High-Resolution Mass Spectrometry (HRMS).

Application in Medicinal Chemistry: Akt Kinase Modulation

The **6-(4-chlorophenyl)pyridin-3-ol** scaffold is prominently featured in the development of Akt1 and Akt2 dual inhibitors[2][3]. Akt (Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a hallmark of numerous human cancers[3].

Trisubstituted pyridine derivatives utilizing this core have shown high potency in displacing ATP from the kinase hinge region[3]. The C3-hydroxyl group acts as a synthetic vector; researchers frequently use it to append basic amine side-chains (e.g., via Mitsunobu etherification) that project out of the ATP-binding pocket toward the solvent-exposed region, dramatically improving the drug's aqueous solubility and pharmacokinetic profile[2].



[Click to download full resolution via product page](#)

Figure 2: Akt signaling pathway and targeted inhibition by pyridine-derived modulators.

References

- Guidechem. **6-(4-chlorophenyl)pyridin-3-ol** 1226786-19-1 wiki.
- Google Patents. WO2024073371A1 - Akt1 modulators.
- PubMed/NIH. Discovery of 2,3,5-trisubstituted Pyridine Derivatives as Potent Akt1 and Akt2 Dual Inhibitors.
- ResearchGate.(PDF) Suzuki Cross Coupling Reaction-A Review.
- Wikipedia. Suzuki reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. wap.guidechem.com](http://wap.guidechem.com) [wap.guidechem.com]
- [2. WO2024073371A1 - Akt1 modulators - Google Patents](#) [patents.google.com]
- [3. Discovery of 2,3,5-trisubstituted pyridine derivatives as potent Akt1 and Akt2 dual inhibitors - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [4. researchgate.net](http://researchgate.net) [researchgate.net]
- [5. Suzuki reaction - Wikipedia](#) [en.wikipedia.org]
- To cite this document: BenchChem. [Comprehensive Technical Guide: 6-(4-Chlorophenyl)pyridin-3-ol in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3092299/docs#comprehensive-technical-guide-6-4-chlorophenyl-pyridin-3-ol-in-drug-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check